L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
CAS No.: 147126-67-8
Cat. No.: VC0139050
Molecular Formula: C16H26O5S
Molecular Weight: 330.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147126-67-8 |
|---|---|
| Molecular Formula | C16H26O5S |
| Molecular Weight | 330.439 |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate |
| Standard InChI | InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 |
| Standard InChI Key | JYUPOLQFLIRYEQ-UHKOUBLRSA-N |
| SMILES | CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Characterization
The compound’s structure consists of:
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Cyclohexane backbone: Derived from L-menthol, with a chiral configuration (1R,2S,5R) .
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Oxathiolane ring: A five-membered heterocycle containing sulfur and oxygen atoms.
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Acetyloxy and carboxylate groups: Functional groups enabling further chemical transformations.
Key Properties:
A stereoisomer (CAS No. 147027-09-6) with (2R,5R) configuration is also documented, differing in the oxathiolane ring’s stereochemistry .
Synthesis and Manufacturing Methods
Supply-Centered Synthesis Approach
Recent protocols prioritize cost-effective starting materials and sustainable solvents:
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Esterification: L-Menthol reacts with thioglycolic acid in toluene to form the menthyl ester (98% yield) .
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Sulfenyl Chloride Formation: Sulfuryl chloride converts the ester into a sulfenyl chloride intermediate .
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Oxathiolane Cyclization: Reaction with vinyl acetate at −20°C followed by heating in acetonitrile/water yields the oxathiolane ring .
Synthesis Optimization:
Alternative Routes and Challenges
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Chiral Resolution: Early methods relied on enzymatic resolution (e.g., Klebsiella oxytoca) for stereoselective synthesis .
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Catalyst Development: Ni/H-β-38 extrudates enhance menthol production from citral, reducing defunctionalization byproducts .
Applications in Pharmaceutical Synthesis
Emtricitabine and Lamivudine Production
The compound serves as a precursor to:
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Emtricitabine (FTC): Hydrolysis of the oxathiolane ring and nucleobase coupling yield the final drug .
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Lamivudine (3TC): Similar pathways, with modifications to the nucleobase structure .
Key Steps:
| Drug | Reaction Step | Yield | Source |
|---|---|---|---|
| Emtricitabine | Hydrolysis to 2'-deoxy-5-fluorocytidine | 99% | |
| Lamivudine | Coupling with cytosine analog | >95% |
Stereoselectivity and Isomerism
Stereochemical Importance
The (1R,2S,5R) configuration ensures bioactivity in antiviral drugs. Misconfigurations (e.g., (2R,5R)) are inactive .
Stereoisomer Comparison:
| CAS No. | Configuration | Application | Source |
|---|---|---|---|
| 200396-20-9 | (1R,2S,5R) | Active intermediate | |
| 147027-09-6 | (2R,5R) | Reference standard |
Recent Research and Developments
Supply-Centered Synthesis
A 2020 protocol minimized solvent use and prioritized low-cost reagents (e.g., vinyl acetate, thioglycolic acid) .
Catalytic Innovations
Ni/H-β-38 catalysts improve menthol synthesis from citral, achieving >90% yield and >99% purity .
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